2-(Cyclobutylmethoxy)-5-methylaniline

Medicinal Chemistry Physicochemical Profiling Structure-Activity Relationship

Fragment-based screening programs face high false-positive rates from impurity-driven assay artifacts. 2-(Cyclobutylmethoxy)-5-methylaniline addresses this with 98% purity, reducing max impurity burden to 2% in screening libraries. - XLogP3 3.0 & TPSA 35.3 Ų place it within CNS MPO desirable space (MW ≤400, TPSA ≤90 Ų) for brain-penetrant probe synthesis. - The non-planar cyclobutylmethoxy motif occupies hydrophobic kinase pockets with distinct geometry vs. planar aryl ethers. - 0.6 log units lower lipophilicity than the cyclopentyl analog, offering reduced hERG liability for lead optimization.

Molecular Formula C12H17NO
Molecular Weight 191.27 g/mol
Cat. No. B12081258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Cyclobutylmethoxy)-5-methylaniline
Molecular FormulaC12H17NO
Molecular Weight191.27 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)OCC2CCC2)N
InChIInChI=1S/C12H17NO/c1-9-5-6-12(11(13)7-9)14-8-10-3-2-4-10/h5-7,10H,2-4,8,13H2,1H3
InChIKeyFKFDQZSYJHVFMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Cyclobutylmethoxy)-5-methylaniline – Procurement & Selection


2-(Cyclobutylmethoxy)-5-methylaniline (CAS 1466953-59-2) is a disubstituted aromatic amine with the molecular formula C₁₂H₁₇NO and a molecular weight of 191.27 g/mol [1]. The compound bears a cyclobutylmethoxy substituent at the ortho position (C2) and a methyl group at the meta position (C5) of the aniline ring. This specific 2,5-substitution pattern distinguishes it from isomeric cyclobutylmethoxy-methylanilines (e.g., 2,6- or 3,4-analogs) that share identical molecular weight but differ in steric and electronic presentation. The cyclobutylmethoxy group introduces a conformationally constrained, non-planar cycloalkane motif – a structural feature increasingly exploited in medicinal chemistry to enhance target selectivity and modulate physicochemical properties [2]. The compound is commercially offered as a research-grade building block, with a specified purity of 98% by one major supplier .

2-(Cyclobutylmethoxy)-5-methylaniline – Limits of Generic Substitution


Compounds within the cyclobutyloxy/cyclobutylmethoxy-aniline class cannot be considered interchangeable procurement choices. Even regioisomeric shifts – such as moving the methyl group from the 5-position to the 6-position – alter the computed lipophilicity by approximately 0.1 log unit (XLogP3: 3.0 for 2,5-isomer vs. 2.9 for 2,6-isomer [1]), reflecting differential intramolecular hydrogen-bonding and steric environments. Expanding the cycloalkyl ring from cyclobutyl to cyclopentyl increases the molecular weight by 14 Da and XLogP3 by 0.6 units (3.0 vs. 3.6 [2]), while the cyclohexyl analog further raises logP and molecular volume, predictably impacting membrane permeability and metabolic stability [3]. These quantifiable property differences mean that synthetic intermediates or screening hits derived from one analog cannot be assumed to perform identically in downstream applications. The evidence detailed in Section 3 quantifies these dimensions.

2-(Cyclobutylmethoxy)-5-methylaniline – Differentiation Evidence


Regioisomeric Lipophilicity Differentiation

Among cyclobutylmethoxy-methylaniline positional isomers, the 2,5-substitution pattern yields an XLogP3 value of 3.0 [1], compared with 2.9 for the 2,6-isomer [2]. Although the difference appears modest (ΔXLogP3 = 0.1), this shift reflects altered intramolecular interactions between the ortho-cyclobutylmethoxy and the methyl group, which can influence chromatographic retention, solubility, and target-binding conformation. The 2,5-isomer presents the primary amine and the cyclobutylmethoxy group in a 1,2-relationship with the methyl group para to the ether, a geometry that may favor distinct hydrogen-bonding networks vs. the 2,6-arrangement.

Medicinal Chemistry Physicochemical Profiling Structure-Activity Relationship

Cyclobutyl vs. Cyclopentyl Lipophilicity Shift

The cyclobutylmethoxy group in the target compound confers an XLogP3 of 3.0 [1], whereas the direct cyclopentylmethoxy analog (2-(cyclopentylmethoxy)-5-methylaniline, CAS 946682-80-0) shows XLogP3 = 3.6 [2]. The 0.6 log unit increase (ΔXLogP3 = +0.6 for cyclopentyl) corresponds to an approximately 4-fold higher theoretical partition coefficient, which can significantly alter solubility, protein binding, and metabolic clearance. The more compact cyclobutyl ring also offers reduced conformational flexibility (fewer accessible ring-puckering states vs. cyclopentyl pseudorotation), which may translate into better shape complementarity in rigid binding pockets.

Drug Design Lipophilicity Optimization Cycloalkyl SAR

Purity Specification Advantage Over Related Anilines

At least one major supplier catalogs 2-(cyclobutylmethoxy)-5-methylaniline at 98% purity . In contrast, the structurally related N-cyclobutyl-2-methoxy-5-methylaniline (CAS 1249503-10-3) – which shares the same molecular formula and weight but differs in connectivity (N-cyclobutyl vs. O-cyclobutylmethoxy) – is listed at a minimum purity specification of 95% by multiple vendors . The 3-percentage-point purity difference (98% vs. 95%) represents a 60% reduction in maximum allowable impurities (2% vs. 5%), which is critical for applications such as parallel library synthesis, where impurities propagate multiplicatively, or in biophysical assays sensitive to trace contaminants.

Chemical Procurement Quality Control Building Block Purity

TPSA vs. MW: Brain Penetration Implications

2-(Cyclobutylmethoxy)-5-methylaniline has a computed TPSA of 35.3 Ų and molecular weight of 191.27 g/mol [1]. Its cyclopentylmethoxy analog retains an identical TPSA of 35.3 Ų but a higher molecular weight of 205.30 g/mol [2]. Both compounds fall within the favorable range for CNS penetration (MW < 400, TPSA < 90 Ų), but the target compound's lower MW provides a theoretical advantage in ligand efficiency metrics. For a hypothetical target with MW-dependent potency cutoffs, the cyclobutyl analog would yield a lower ligand efficiency index burden. The constancy of TPSA across ring-size variants indicates that the ether oxygen and primary amine dominate polar surface contributions, while the cycloalkyl ring modulates lipophilicity independently.

CNS Drug Design Physicochemical Properties Blood-Brain Barrier

Radical α-C–H Cyclobutylation for Aniline Functionalization

A published photoredox methodology enables the direct α-C–H cyclobutylation of aniline derivatives via aminoalkyl radical intermediates [1]. This approach is directly applicable to the synthesis of 2-(cyclobutylmethoxy)-5-methylaniline and its analogs, using a bicyclobutane (BCB) derivative as the cyclobutyl precursor. Although the published substrate scope focuses on N-alkylaniline products, the method demonstrates that the cyclobutyl group can be introduced via C–C bond formation rather than traditional Williamson ether synthesis (which requires pre-formed cyclobutylmethanol and alkyl halide activation) . The photoredox route offers potential advantages in atom economy and functional group tolerance for library synthesis.

Synthetic Methodology Photoredox Chemistry Late-Stage Functionalization

2-(Cyclobutylmethoxy)-5-methylaniline – Application Scenarios


Kinase Fragment Library: Constrained Cyclobutyl Building Blocks

The cyclobutylmethoxy group in 2-(cyclobutylmethoxy)-5-methylaniline introduces a non-planar, rigid cycloalkane motif that can occupy hydrophobic pockets in kinase ATP-binding sites with distinct geometry vs. planar aromatic or flexible alkyl ether substituents [1]. The compound's XLogP3 of 3.0 and TPSA of 35.3 Ų position it favorably as a fragment or warhead precursor for kinase targets, balancing membrane permeability with polar anchoring. When designing focused libraries against GSK3, CDK, or RIPK1 kinase families – where cyclobutyl-containing inhibitors have demonstrated nanomolar potency [2] – procurement of the 2,5-regioisomer (rather than the 2,6-isomer) ensures the correct spatial presentation of the amine handle for subsequent amide coupling or reductive amination steps.

hERG Liability Reduction Campaigns

Compared with the cyclopentylmethoxy analog (XLogP3 = 3.6), 2-(cyclobutylmethoxy)-5-methylaniline offers 0.6 log units lower computed lipophilicity while retaining identical TPSA [1]. Since hERG channel blockade risk correlates positively with logP and negatively with TPSA, the cyclobutyl analog presents a theoretically reduced cardiotoxicity liability relative to the cyclopentyl variant. Medicinal chemistry teams optimizing lead series with borderline hERG IC₅₀ values (e.g., 1–10 µM range) should preferentially procure the cyclobutylmethoxy building block for analog synthesis aimed at lowering logP without sacrificing polar surface area.

High-Purity Fragment-Based Screening

Biophysical techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and ligand-observed NMR are exquisitely sensitive to impurities that may cause false-positive or false-negative hits. The 98% purity specification offered for 2-(cyclobutylmethoxy)-5-methylaniline [1] reduces maximum impurities to 2% vs. 5% for the N-cyclobutyl isomer [2]. In a fragment library of 1,000 compounds screened at 100 µM, switching from 95% to 98% purity reduces the maximum total impurity burden from 5 mM to 2 mM – a difference that can meaningfully impact hit confirmation rates and reduce wasted downstream resources on impurity-driven artifacts.

CNS Probe Synthesis: Favorable MW/TPSA Profile

With a molecular weight of 191.27 g/mol and TPSA of 35.3 Ų, 2-(cyclobutylmethoxy)-5-methylaniline falls well within the established CNS multiparameter optimization (MPO) desirable space (MW ≤ 400, TPSA ≤ 90 Ų) [1]. The compound's low MW and moderate lipophilicity make it an attractive starting material for synthesizing brain-penetrant chemical probes targeting neurological kinases (e.g., GSK3β in Alzheimer's disease models). For CNS programs where every 10 Da of molecular weight and every 0.5 log unit of logP can impact brain-to-plasma ratios, the cyclobutyl analog provides a measurable advantage over heavier cycloalkyl ether variants [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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